2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione
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Overview
Description
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to an ethyl chain, which is further connected to a cyclopentane ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate ethyl compound to form the benzenesulfonyl ethyl intermediate. This intermediate is then reacted with a cyclopentane derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopentane ring and ketone groups contribute to the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclohexane-1,3-dione: Similar structure but with a cyclohexane ring.
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,4-dione: Similar structure but with ketone groups at different positions.
Uniqueness
2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
110366-10-4 |
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Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C14H16O4S/c1-14(12(15)7-8-13(14)16)9-10-19(17,18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
GARKJBOXDFKTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC1=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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